Deltasonamide 2 (TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

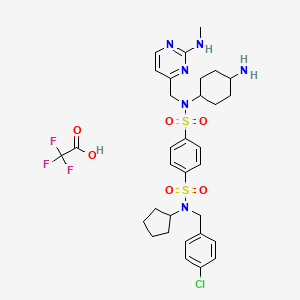

Deltasonamide 2 (TFA) is a competitive, high-affinity PDEδ inhibitor with a Kd of approximately 385 pM . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of Deltasonamide 2 (TFA) is 761.27 . The chemical formula is C32H40ClF3N6O6S2 . The CAS number is 2235358-74-2 .Physical And Chemical Properties Analysis

Deltasonamide 2 (TFA) has a molecular weight of 761.27 . It appears as a solid, white to off-white in color . It is soluble in DMSO at 125 mg/mL . The CAS number is 2235358-74-2 .Scientific Research Applications

Catalytic and Chemical Properties

Deltasonamide 2 (TFA), as a derivative of trifluoroacetic acid (TFA), has been explored in various chemical and catalytic applications. Trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid, a compound closely related to Deltasonamide 2 (TFA), has shown significant potential as a recyclable and reusable catalyst for the synthesis of formamides, showcasing its utility in organic synthesis (Baghbanian & Farhang, 2013). Additionally, trifluoroacetic acid, the core component of Deltasonamide 2 (TFA), has been extensively used in organic synthesis due to its role as a solvent, catalyst, and reagent, demonstrating its versatility in facilitating various chemical transformations such as rearrangements and deprotections (López & Salazar, 2013).

Drug Development and Biological Studies

In the realm of drug development and biological research, the TFA moiety within Deltasonamide 2 (TFA) has been incorporated into drug design, particularly in the creation of multipotent compounds. For instance, tacrine–ferulic acid hybrids, which include the TFA moiety, have been synthesized and studied for their potential as anti-Alzheimer drugs. These hybrids have shown promising results in biological, molecular modeling, and ADMET studies, indicating their potential efficacy in treating neurodegenerative diseases (Benchekroun et al., 2015).

Analytical Chemistry and Protein Characterization

Deltasonamide 2 (TFA), as a variant of TFA, has also been significant in analytical chemistry, particularly in protein characterization. TFA is a commonly used mobile phase additive in the analysis of proteins in reversed-phase liquid chromatography (RPLC). Despite its advantages in providing symmetrical and narrow peak shapes for proteins, it can decrease mass spectrometric sensitivity, leading researchers to explore alternative mobile phase additives (Bobály et al., 2015).

Environmental and Industrial Applications

In environmental and industrial applications, TFA-related compounds have been utilized in the synthesis of polyamide nano-composite membranes for forward osmosis applications, indicating the potential use of Deltasonamide 2 (TFA) in water treatment and purification technologies (Niksefat et al., 2014).

Mechanism of Action

Safety and Hazards

Safety data sheets suggest that Deltasonamide 2 (TFA) should be handled with care. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection . It should be stored in a dry place, away from moisture .

properties

IUPAC Name |

4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39ClN6O4S2.C2HF3O2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;3-2(4,5)1(6)7/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZRTOXQVYGULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40ClF3N6O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deltasonamide 2 (TFA) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide](/img/structure/B2513644.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2513649.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2513652.png)

![N1-(2-methoxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2513662.png)

![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)